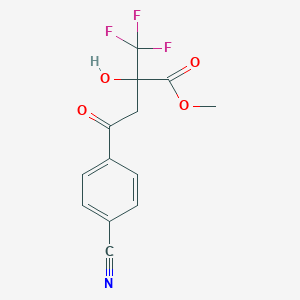
2-Iodo-5-methoxythiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5-methoxythiophene is a halogenated thiophene derivative, characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 5-position of the thiophene ring. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxythiophene typically involves halogenation and methoxylation reactions. One common method is the iodination of 5-methoxythiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Iodo-5-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form biaryl or heteroaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane or acetonitrile at room temperature.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl or heteroaryl derivatives.
科学的研究の応用
2-Iodo-5-methoxythiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: Utilized as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 2-Iodo-5-methoxythiophene depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
類似化合物との比較
2-Iodo-5-methoxythiophene can be compared with other halogenated thiophene derivatives, such as:
2-Bromo-5-methoxythiophene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and electronic properties.
2-Chloro-5-methoxythiophene: Contains a chlorine atom, which is less reactive than iodine, affecting its suitability for certain reactions.
2-Iodo-3-methoxythiophene: The methoxy group is positioned differently, influencing the compound’s reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in various fields.
特性
CAS番号 |
138691-27-7 |
|---|---|
分子式 |
C5H5IOS |
分子量 |
240.06 g/mol |
IUPAC名 |
2-iodo-5-methoxythiophene |
InChI |
InChI=1S/C5H5IOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 |
InChIキー |
OLYDCLGIHQUCGV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(S1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


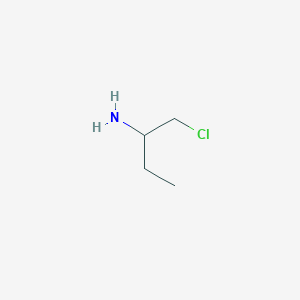
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
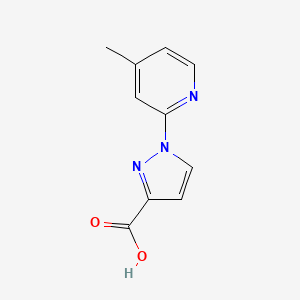
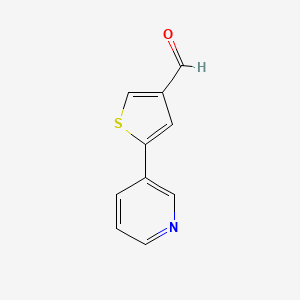
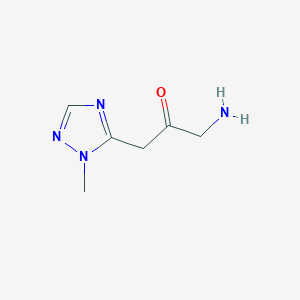
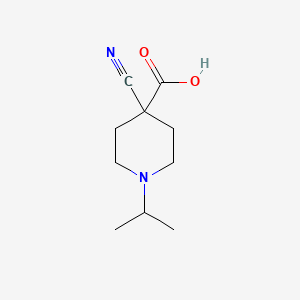

![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)
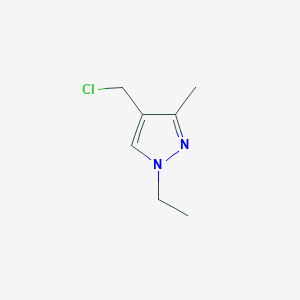



![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)
